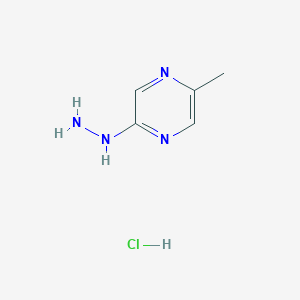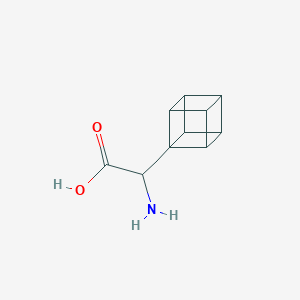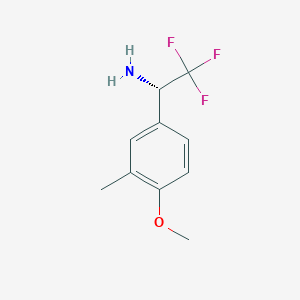
6-Amino-3-nitropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-nitropyridine-2-carboxamide: (CAS#: 267243-45-8) is a chemical compound with the molecular formula C₆H₆N₄O₃ It falls within the class of pyridine derivatives
Chemical Formula: C₆H₆N₄O₃
Molecular Weight: 182.14 g/mol
Melting Point: Approximately 163-165 °C (lit.)
Boiling Point: Predicted to be around 405.9±45.0 °C
Preparation Methods
Industrial Production:: Industrial-scale production methods for 6-Amino-3-nitropyridine-2-carboxamide are proprietary and may not be widely disclosed. it likely involves efficient and scalable processes to meet commercial demands.
Chemical Reactions Analysis
Reactivity:: This compound can participate in several chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions due to the amino group.
Reduction Reactions: Reduction of the nitro group to an amino group is feasible.
Acid-Base Reactions: It can act as a weak base due to the amino group.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce the nitro group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the carboxamide group.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Catalysis: It may serve as a ligand or catalyst in organic synthesis.
Pharmaceutical Research: Scientists explore its potential as a drug candidate due to its structural features.
Biological Activity: Investigations into its biological effects (e.g., antimicrobial, antitumor) are ongoing.
Dye Synthesis: It may find applications in dye and pigment synthesis.
Mechanism of Action
The precise mechanism by which 6-Amino-3-nitropyridine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare it with related pyridine derivatives. Similar compounds include 3-nitropyridine-2-carbaldehyde .
Remember that this compound’s uniqueness lies in its specific combination of functional groups, making it valuable for diverse applications
Properties
CAS No. |
267243-45-8 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
6-amino-3-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C6H6N4O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,7,9)(H2,8,11) |
InChI Key |
WVCKGBPVHUJMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)


![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)

![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)


![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)



![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)
